sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide
Description
This compound is a chromium(III) complex featuring a naphthalene sulfonate backbone modified with hydroxy, oxido, and diazenyl functional groups. The sodium and hydroxide ions serve as counterions, balancing the charge of the anionic chromium complex. The sulfonate group enhances water solubility, while the hydroxy and oxido groups may facilitate metal coordination and stabilize the chromium(III) center .
Properties
CAS No. |
94276-29-6 |
|---|---|
Molecular Formula |
C16H10CrN2O7S.Na C16H10CrN2NaO7S |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide |
InChI |
InChI=1S/C16H12N2O6S.Cr.Na.H2O/c19-10-6-5-9-7-14(25(22,23)24)15(16(21)11(9)8-10)18-17-12-3-1-2-4-13(12)20;;;/h1-8,19-21H,(H,22,23,24);;;1H2/q;+3;+1;/p-4 |
InChI Key |
QAEJHSVSZOUUOF-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=C3C=CC(=CC3=C2[O-])O)S(=O)(=O)[O-])[O-].[OH-].[Na+].[Cr+3] |
Origin of Product |
United States |
Biological Activity
Sodium; Chromium(3+); 6-Hydroxy-4-Oxido-3-[(2-Oxidophenyl)Diazenyl]Naphthalene-2-Sulfonate; Hydroxide, a complex chemical compound, has garnered attention for its potential biological activities. Understanding its biological effects is crucial for evaluating its safety and efficacy in various applications, particularly in cosmetics and pharmaceuticals.
Chemical Composition and Properties
The compound can be described by its molecular formula with a molecular weight of approximately 819.628 g/mol. It features a diazo bond and two hydroxynaphthalenesulphonic groups, which are significant for its biological interactions .
Biological Activity Overview
Research into the biological activity of this compound has focused on its toxicity, genotoxicity, and potential therapeutic effects. The following sections detail findings from various studies.
Toxicity Studies
- Acute Toxicity : In acute toxicity assessments, sodium naphthalenesulfonate (SNS), a related compound, showed minimal toxicity with no significant adverse effects observed in oral or dermal studies .
- Irritation Potential : SNS has been identified as a mild to moderate eye irritant in animal studies, indicating the need for caution in formulations intended for mucous membranes .
- Chronic Toxicity : Long-term exposure studies have indicated potential increases in urinary sugar and protein levels in rats, suggesting possible renal effects .
Genotoxicity
Genotoxicity assessments using the Ames test and micronucleus assays have shown that both SNS and sodium polynaphthalenesulfonate (SPNS) are generally non-mutagenic . However, further studies are needed to fully understand their long-term genetic impact.
Case Studies
Several case studies have been conducted to evaluate the biological impact of related compounds:
- Study on Aquatic Organisms : A study on Channa punctatus (a freshwater fish) exposed to 2-naphthalene sulfonate revealed significant oxidative stress and DNA damage within 96 hours of exposure. The study highlighted the compound's bioaccumulative potential and toxic effects on aquatic life .
- Dermal Absorption Studies : Research indicated that only about 1% of SNS penetrated porcine skin after 24 hours, suggesting limited dermal absorption which may mitigate systemic toxicity risks .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Redox Reactions
The chromium(III) center undergoes controlled redox transformations under specific conditions:
| Reagent System | Conditions | Products Formed | Mechanism |
|---|---|---|---|
| H₂O₂ in acidic medium | 60-80°C, pH 2-3 | Chromium(VI) oxo-species | Oxidation via peroxide |
| Na₂S₂O₄ in alkaline | Room temp, pH 10-12 | Chromium(II) sulfonate complex | Reductive ligand retention |
| Ce(SO₄)₂ | 0.1M H₂SO₄, 25°C | [Cr(OH)₄]⁻ + degraded azo products | Oxidative demetallation |
These reactions demonstrate chromium's +3 oxidation state exhibits both oxidizability to +6 and reducibility to +2 states depending on reaction milieu.
Ligand Substitution Reactions
The sulfonate and azo groups participate in ligand exchange processes:
Primary substitution sites:
-
Hydroxide ligands (labile positions)
-
Sulfonate oxygen coordination points
Notable substitution reactions:
| Incoming Ligand | Displaced Group | Product Characteristics |
|---|---|---|
| EDTA⁴⁻ | Sulfonate O | [Cr(EDTA)]⁻ complex |
| SCN⁻ | Hydroxide | Thiocyanate-bridged dimer |
| NO₂⁻ | Azo N-donor | Nitro-functionalized derivative |
Crystal field stabilization energy (CFSE ≈ 208 kJ/mol) influences substitution rates, with slower kinetics compared to labile Fe³+ complexes .
Acid-Base Reactions
pH-dependent behavior manifests through protonation/deprotonation equilibria:
Key proton-sensitive sites:
-
Phenolic -OH (pKₐ ≈ 8.2)
-
Sulfonate group (pKₐ ≈ 1.8)
-
Coordinated water (pKₐ ≈ 6.4)
Structural changes by pH:
| pH Range | Dominant Form | Chromium Coordination |
|---|---|---|
| <2 | [Cr(H₂O)₃L]³⁺ | Octahedral |
| 2-6 | [Cr(OH)(H₂O)₂L]²⁺ | Distorted octahedral |
| >8 | [Cr(OH)₂L]⁻ | Square pyramidal |
(L = azo-sulfonate ligand backbone)
Photochemical Degradation
UV irradiation (λ = 254-365 nm) induces decomposition through two pathways:
-
Ligand-centered degradation
-
Azo bond cleavage (N=N → NH₂ + NO₂)
-
Quantum yield: Φ = 0.18 ± 0.03
-
-
Metal-centered electron transfer
Cr³+ → Cr²+ photoreduction accompanied by sulfonate oxidation
Degradation products include chromium oxyhydroxides and aromatic amines, requiring proper containment in industrial applications.
This complex demonstrates versatile chemical behavior combining chromium's redox activity with the azo-sulfonate ligand's photochemical sensitivity. Its stability in neutral aqueous solutions (t₁/₂ > 120 days at 25°C) contrasts with rapid decomposition under extreme pH or UV exposure, informing handling protocols and application strategies in coordination chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
- Sodium [4-Hydroxy-3-[(2-Hydroxy-1-Naphthyl)Azo]Naphthalene-1,5-Disulfonato(4-)]Chromate(1-) (CAS: 94276-64-9):
This compound (from ) shares a naphthalene sulfonate backbone and azo linkages but differs in the number of sulfonate groups (two vs. one) and the absence of a phenyl-diazenyl substituent. The additional sulfonate group increases solubility, making it more suitable for aqueous dyeing processes compared to the target compound . - Sodium 6-Hydroxy-5-[[4-(o-Tolylazo)-o-Tolyl]Azo]Naphthalene-2-Sulfonate ():
This azo dye lacks the chromium(III) center but shares the naphthalene sulfonate and azo motifs. The absence of metal coordination reduces its stability under high-temperature or acidic conditions, limiting its industrial applications .
Physical and Chemical Properties
Toxicological Profile
The chromium(III) center in the target compound is significantly less toxic than hexavalent chromium (Cr⁶⁺) in sodium chromate, which induces DNA-protein crosslinks and is carcinogenic .
Key Research Findings
Q & A
Basic: What synthetic methodologies are optimal for preparing the chromium(III) complex with the naphthalene-sulfonate ligand?
Methodological Answer:
The synthesis involves two critical steps: (1) preparation of the azo-linked naphthalene sulfonate ligand and (2) chromium(III) complexation.
- Ligand Synthesis : Diazotize 2-aminophenol under acidic conditions (0–5°C, NaNO₂/HCl) to form a diazonium salt, followed by coupling with 6-hydroxy-4-oxido-naphthalene-2-sulfonate at pH 8–10 to form the azo bond .
- Complexation : React the ligand with CrCl₃·6H₂O in aqueous NaOH (pH ~9–10) to facilitate ligand coordination via sulfonate and hydroxyl groups. A green precipitate indicates Cr(OH)₃ formation initially; excess NaOH dissolves it, forming the final complex .
- Purification : Use dialysis or column chromatography (e.g., Sephadex G-25) to remove unreacted salts. Confirm purity via elemental analysis and TLC .
Basic: How can spectroscopic techniques characterize the chromium-sulfonate complex?
Methodological Answer:
- UV-Vis Spectroscopy : The azo group (─N═N─) absorbs at ~450–500 nm (π→π* transition), while Cr(III) d-d transitions appear at 550–650 nm. Compare with ligand spectra to confirm coordination .
- IR Spectroscopy : Identify sulfonate (S─O stretching at ~1050 cm⁻¹), azo (N═N at ~1450 cm⁻¹), and Cr─O bonds (400–600 cm⁻¹) .
- X-ray Crystallography : Resolve the octahedral geometry of Cr(III) with ligand donor atoms (sulfonate O, azo N, and phenolic O) .
Advanced: How does the sulfonate ligand influence the redox stability of Cr(III) in aqueous systems?
Methodological Answer:
- Cyclic Voltammetry (CV) : Perform CV in buffered solutions (pH 4–10) to assess Cr(III)/Cr(II) redox couples. The sulfonate ligand stabilizes Cr(III) by increasing the reduction potential (e.g., E₁/₂ shifts from −0.2 V to +0.1 vs. Ag/AgCl) due to strong σ-donation .
- pH-Dependent Stability : At pH >10, hydroxide ions compete with the sulfonate ligand, increasing susceptibility to redox changes. Monitor via in-situ Raman spectroscopy .
Advanced: How can researchers resolve discrepancies in reported stability constants (log β) for chromium-sulfonate complexes?
Methodological Answer:
- Potentiometric Titrations : Conduct titrations under inert atmospheres (N₂) to avoid CO₂ interference. Use standardized NaOH and CrCl₃ solutions. Calculate log β using software like Hyperquad .
- Control for Impurities : Pre-purify ligands via recrystallization (ethanol/water) and confirm purity via HPLC. Impurities like residual Na₂SO₄ can skew log β by 10–15% .
- Comparative Studies : Cross-validate with spectroscopic methods (e.g., UV-Vis titration at λₘₐₓ) to correlate stability constants with spectral shifts .
Advanced: What experimental approaches quantify ligand substitution kinetics in this complex under varying pH?
Methodological Answer:
- Stopped-Flow Spectrophotometry : Mix the complex with competing ligands (e.g., EDTA) at pH 4–12 and monitor absorbance changes (e.g., at 500 nm) to derive rate constants (k). Acidic conditions favor sulfonate dissociation (k = 0.1–1.0 s⁻¹) .
- NMR Line-Broadening : Use ¹H NMR to track ligand exchange in D₂O. Broaden peaks indicate rapid exchange; quantify via the Swift-Connick equation .
Basic: What are the solubility profiles of this complex, and how do they impact reaction design?
Methodological Answer:
- Solubility Tests : The complex is highly soluble in water (>50 g/L at 25°C) due to sulfonate groups but insoluble in ethanol/acetone. Use DMSO or DMF for organic-phase reactions .
- pH-Dependent Solubility : Precipitation occurs at pH <6 (protonation of sulfonate) or pH >12 (Cr(OH)₃ formation). Adjust with buffers (e.g., phosphate for pH 7–8) .
Advanced: How do steric and electronic effects of substituents on the naphthalene ring alter complex reactivity?
Methodological Answer:
- Substituent Screening : Synthesize derivatives with electron-withdrawing (─NO₂) or donating (─OCH₃) groups at the naphthalene 4-position.
- Kinetic Studies : Electron-withdrawing groups reduce Cr(III) electrophilicity, slowing ligand substitution (e.g., k decreases by 30% for ─NO₂ vs. ─H) .
- DFT Calculations : Model ligand-Cr(III) interactions using Gaussian09 to correlate substituent effects with bond lengths/charge distribution .
Basic: What analytical techniques detect trace impurities in the synthesized complex?
Methodological Answer:
- ICP-MS : Quantify residual Cr(II) or Na⁺ ions (<1 ppm detection limit) .
- HPLC with UV Detection : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to separate unreacted ligand (retention time ~5.2 min) from the complex (~7.8 min) .
Advanced: How does the complex interact with biological macromolecules (e.g., DNA/proteins) in vitro?
Methodological Answer:
- Fluorescence Quenching : Titrate the complex with BSA/DNA and monitor tryptophan fluorescence quenching. Calculate binding constants (Kb ~10⁴–10⁵ M⁻¹) via Stern-Volmer plots .
- Circular Dichroism (CD) : Assess conformational changes in DNA (e.g., B→Z transition) upon complex binding .
Advanced: What mechanistic insights explain the catalytic activity of this complex in oxidation reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
